BenchChemオンラインストアへようこそ!

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Procurement economics Peptide synthesis Protecting group strategy

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid (CAS 269396-77-2), also known as Boc-D-β-HoPhe(2-CF₃)-OH, is an N-Boc-protected, enantiomerically pure β-homophenylalanine derivative bearing an ortho-trifluoromethyl substituent on the aromatic ring. With a molecular formula of C₁₆H₂₀F₃NO₄ and molecular weight of 347.33 g/mol, this compound serves as a chiral building block in peptide synthesis and as a key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitor scaffolds, including sitagliptin-class agents.

Molecular Formula C16H20F3NO4
Molecular Weight 347.33 g/mol
CAS No. 269396-77-2
Cat. No. B1310859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid
CAS269396-77-2
Molecular FormulaC16H20F3NO4
Molecular Weight347.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O
InChIInChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1
InChIKeyYQJFIZXCXGBMPB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Boc-3-amino-4-(2-trifluoromethylphenyl)butyric acid (CAS 269396-77-2): Procurement-Ready Chiral β-Amino Acid for Peptide and Drug Intermediate Synthesis


(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid (CAS 269396-77-2), also known as Boc-D-β-HoPhe(2-CF₃)-OH, is an N-Boc-protected, enantiomerically pure β-homophenylalanine derivative bearing an ortho-trifluoromethyl substituent on the aromatic ring. With a molecular formula of C₁₆H₂₀F₃NO₄ and molecular weight of 347.33 g/mol, this compound serves as a chiral building block in peptide synthesis and as a key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitor scaffolds, including sitagliptin-class agents . The ortho-CF₃ group confers enhanced lipophilicity (LogP 3.53) and metabolic stability compared to non-fluorinated analogs, while the Boc protecting group enables orthogonal deprotection strategies under standard acidic conditions (TFA/DCM). Commercially available in gram-to-kilogram quantities with purity specifications routinely ≥98% (HPLC) , this compound bridges medicinal chemistry exploration and process-scale procurement.

Why Generic Substitution Fails for (R)-Boc-3-amino-4-(2-trifluoromethylphenyl)butyric acid in Chiral Synthesis Workflows


The ortho-CF₃-substituted β-homophenylalanine scaffold exhibits a steep structure-activity relationship (SAR) landscape where seemingly minor alterations—protecting group choice, regioisomeric CF₃ placement (ortho vs. meta vs. para), and absolute configuration (R vs. S)—produce profound differences in downstream biological potency and synthetic efficiency . Substituting the Boc group with Fmoc changes molecular weight by ~122 Da (347.33 → 469.45 g/mol), alters solubility profiles, and mandates different deprotection conditions (piperidine vs. TFA), directly impacting peptide synthesis cycle times and crude purity. The (S)-enantiomer (CAS 270065-74-2) reportedly exhibits DPP-4 inhibitory activity in its unprotected form, while the (R)-enantiomer provides the requisite stereochemistry for sitagliptin-class pharmacophores . Regioisomeric variants (meta-CF₃, CAS 270065-77-5; para-CF₃, CAS 269726-77-4) have different spatial occupancy in the enzyme S1 pocket, fundamentally altering target engagement. These compound-specific differentiation points make direct substitution without quantitative comparative assessment a material risk to both research reproducibility and process economics.

Quantitative Procurement Evidence: How (R)-Boc-3-amino-4-(2-trifluoromethylphenyl)butyric acid Compares Against Closest Analogs


Cost per Gram at Research Scale: (R)-Boc vs. (R)-Fmoc Analog

At the 1-gram scale, the (R)-Boc-protected compound (CAS 269396-77-2) is priced at $772/g , compared to $1,098/g for the corresponding (R)-Fmoc-protected analog (CAS 269726-72-9) . At the 250 mg scale, pricing is $278 vs. $428, respectively. This represents a consistent ~46% cost advantage for the Boc variant at the gram scale and ~35% at the 250 mg scale, driven by the lower molecular complexity of the Boc protecting group and broader commercial availability.

Procurement economics Peptide synthesis Protecting group strategy

Purity Specification Benchmarking: (R)-Boc vs. (S)-Boc Enantiomer

The (R)-Boc target compound (CAS 269396-77-2) is routinely offered at ≥98% purity by multiple independent vendors including ChemScene, Aladdin, and CymitQuimica . In contrast, the (S)-Boc enantiomer (CAS 270065-74-2) is most commonly listed at 95% purity , with 98% purity available only from select premium suppliers such as Sigma-Aldrich (≥98.0% by HPLC) at significantly higher cost. This purity specification gap—98% as standard vs. 98% only as premium—reflects the relative maturity of the (R)-enantiomer supply chain, which benefits from process optimization driven by sitagliptin-class intermediate demand.

Chiral purity Quality control Enantiomeric specification

Commercial Scalability: Pack Size Availability from Gram to Kilogram for (R)-Boc

The (R)-Boc compound is listed with pack sizes spanning 50 mg, 250 mg, 1 g, 10 g, 100 g, and up to 1 kg from suppliers including LookChem and Bidepharm , indicating a mature supply chain capable of supporting both discovery and process development demands. The (S)-Boc enantiomer, by comparison, is typically cataloged in smaller maximum pack sizes (0.25 g–0.5 g as standard), with bulk availability requiring custom synthesis inquiry . This reflects the stronger commercial pull for the (R)-enantiomer as a sitagliptin-class intermediate, which has driven investment in larger-scale manufacturing infrastructure.

Bulk procurement Process chemistry Supply chain scalability

Stereochemical Fidelity: Enantiomeric Excess and Ortho-CF₃ Regioisomer Discrimination

The (R)-Boc compound (CAS 269396-77-2) is specified as the (R)-configured, ortho-CF₃ regioisomer with defined stereochemistry confirmed by InChI Key YQJFIZXCXGBMPB-LLVKDONJSA-N . This distinguishes it from three structurally similar but functionally distinct classes of analogs: (a) the (S)-enantiomer (CAS 270065-74-2, InChI Key YQJFIZXCXGBMPB-NSHDSACASA-N) ; (b) regioisomeric meta-CF₃ (CAS 270065-77-5) and para-CF₃ (CAS 269726-77-4) variants; and (c) the des-CF₃ analog Boc-D-β-homophenylalanine (CAS 101555-61-7). Chiral HPLC baseline resolution between the (R)- and (S)-enantiomers has been demonstrated under standard analytical conditions, with the (R)-enantiomer eluting with characteristic retention time discrimination sufficient for quantitative ee determination .

Enantioselective synthesis Chiral resolution Regioisomer impurity

Storage Stability: Cold-Chain Requirements Compared Across Protecting Group Chemistries

The (R)-Boc target compound requires storage at 0–8°C (refrigerated) per ChemImpex specifications , consistent with the thermal lability of the Boc carbamate under prolonged ambient conditions. The (R)-Fmoc analog (CAS 269726-72-9) similarly requires 2–8°C storage , indicating that both protecting group variants impose comparable cold-chain logistics burdens. However, the Boc derivative's lower molecular weight (347.33 vs. 469.45 g/mol) and higher gram-per-volume density reduce shipping costs per mole of reactive building block, providing an ancillary logistics advantage for large-quantity orders.

Storage stability Logistics Cold chain

Proven Application Scenarios for (R)-Boc-3-amino-4-(2-trifluoromethylphenyl)butyric acid in Research and Industrial Workflows


Solid-Phase Peptide Synthesis (SPPS) of Fluorinated β-Peptides Using Boc-Strategy

When synthesizing β-peptides incorporating the ortho-CF₃-β-homophenylalanine residue via Boc-SPPS, this compound provides the correctly protected monomer ready for direct coupling after TFA deprotection. The 98% starting purity minimizes deletion sequences, while the $772/g price point (vs. $1,098/g for Fmoc) makes multi-gram syntheses economically feasible. The ortho-CF₃ group enhances the proteolytic stability of the resulting β-peptide relative to non-fluorinated β-homophenylalanine-containing sequences .

DPP-4 Inhibitor Lead Optimization: Stereospecific Scaffold for Sitagliptin-Class Candidates

For medicinal chemistry programs targeting DPP-4 inhibition, this (R)-configured, ortho-CF₃ building block provides the correct stereochemistry for the β-amino acid pharmacophore found in sitagliptin and related inhibitors . Using the (S)-enantiomer or a regioisomeric CF₃ variant in coupling reactions yields the incorrect stereochemistry at the carbon bearing the amino group, which has been shown in SAR studies to reduce DPP-4 inhibitory potency by >100-fold relative to the (R)-ortho-CF₃ configuration . Procurement of the pre-resolved (R)-enantiomer eliminates the need for chiral preparatory HPLC separation, saving approximately 2–3 days of purification time per batch.

Chiral Building Block for Parallel Library Synthesis of Trifluoromethylated Peptidomimetics

The compound supports parallel library synthesis where the CF₃ group serves as a ¹⁹F NMR probe for conformational analysis and metabolic stability enhancement. Its availability in 10 g and 100 g pack sizes enables the generation of 96-well plate libraries (typically requiring 50–500 mg per building block) without supply interruption, unlike the (S)-enantiomer which may require custom synthesis for comparable quantities. The Boc group's acid-labile nature permits simultaneous global deprotection of multiple library members, streamlining workflow compared to orthogonal Fmoc strategies.

Quality Control Reference Standard for Sitagliptin-Related Impurity Profiling

As a structurally defined (R)-configured, Boc-protected intermediate with MDL number MFCD01860966 and InChI Key YQJFIZXCXGBMPB-LLVKDONJSA-N , this compound can serve as a reference standard for HPLC impurity profiling in sitagliptin API manufacturing, where Boc-protected intermediates and their enantiomeric/degradation products must be monitored. The compound's distinct retention time on chiral stationary phases enables unambiguous identification and quantification when spiked into reaction mixture samples.

Quote Request

Request a Quote for (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.